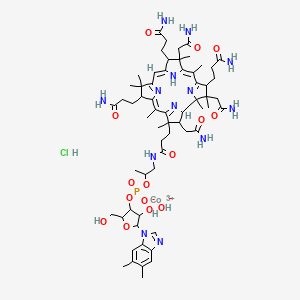
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3),hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is known for its unique structure, which includes a cobalt ion coordinated with various ligands, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride involves multiple steps. The process typically starts with the extraction of cobinamide from natural sources or its chemical synthesis. The cobinamide is then reacted with dihydrogen phosphate and (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole) under controlled conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反応の分析
Types of Reactions
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride undergoes various chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced, often involving the cobalt ion.
Substitution: Ligands coordinated to the cobalt ion can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may yield lower oxidation states. Substitution reactions can result in the formation of new complexes with different ligands.
科学的研究の応用
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of cobalt and the reactivity of organometallic complexes.
Biology: The compound is studied for its role in the biosynthesis of cobalamin and its potential as a vitamin B12 analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for vitamin B12 supplements.
Industry: It is used in the production of vitamin B12 and related compounds.
作用機序
The mechanism of action of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride involves its interaction with molecular targets in biological systems. The cobalt ion plays a crucial role in these interactions, often acting as a catalytic center for various biochemical reactions. The compound can participate in redox reactions, ligand exchange, and other processes that are essential for its biological activity.
類似化合物との比較
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride can be compared with other similar compounds such as:
Hydroxocobalamin: Another form of vitamin B12 with a similar structure but different functional groups.
Cyanocobalamin: A synthetic form of vitamin B12 that contains a cyanide group instead of the phosphate ester.
Methylcobalamin: A naturally occurring form of vitamin B12 with a methyl group attached to the cobalt ion.
The uniqueness of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole-kappaN3), hydrochloride lies in its specific ester linkage and the presence of the dimethylbenzimidazole ligand, which confer distinct chemical and biological properties.
特性
分子式 |
C62H91ClCoN13O15P+ |
|---|---|
分子量 |
1383.8 g/mol |
IUPAC名 |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);1H;;1H2/q;;+3;/p-2/b38-23-,50-32-,55-33-;;; |
InChIキー |
CGILFMTUCMTNCZ-MAQCMGFJSA-L |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(/C(=C/C8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B15130318.png)
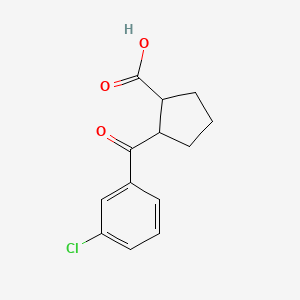
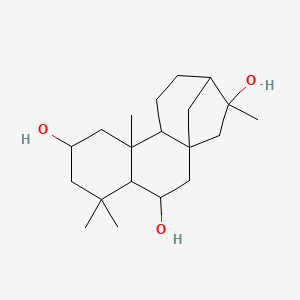
![7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B15130333.png)
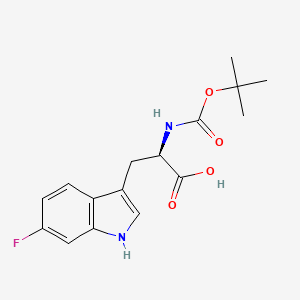
![5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B15130346.png)
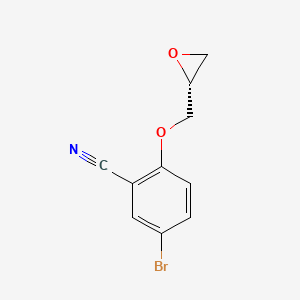
![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)

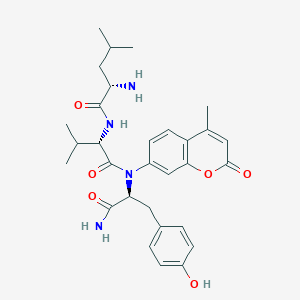
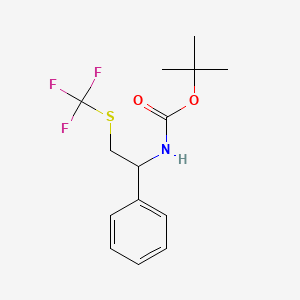
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)
![4-amino-3-(3-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B15130411.png)
